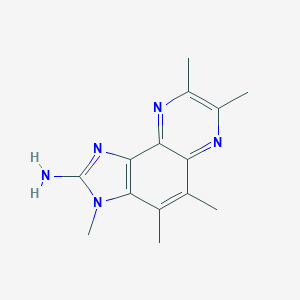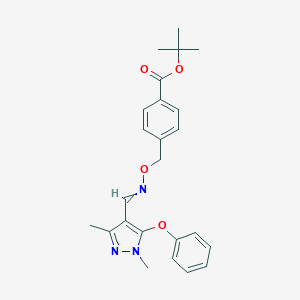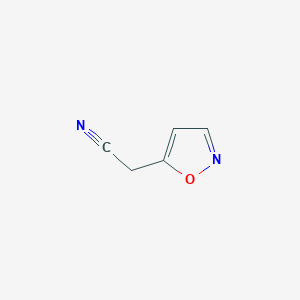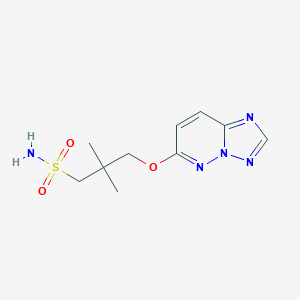
3-(Trifluorométhoxy)anisole
Vue d'ensemble
Description
3-(Trifluoromethoxy)anisole (TFMA) is an organic compound with a molecular formula of C7H7F3O. It is an aromatic compound that belongs to the family of anisoles, which are derivatives of anisole. It is a colorless liquid with a sweet odor, and is used as a reagent in organic synthesis. It is also used as a precursor for the synthesis of certain pharmaceuticals.
Applications De Recherche Scientifique
Applications pharmaceutiques
3-(Trifluorométhoxy)anisole: est utilisé dans l'industrie pharmaceutique en raison de son groupe trifluorométhoxy, qui est de plus en plus important en chimie médicinale. Ce groupe est connu pour améliorer la stabilité et la lipophilie des composés bioactifs, ce qui en fait un substituant précieux dans le développement de médicaments .
Développement de pesticides
Dans le domaine de l'agrochimie, le groupe trifluorométhoxy, comme celui présent dans This compound, joue un rôle important. Il est utilisé dans la synthèse de pesticides où il contribue à la stabilité et à l'efficacité des ingrédients actifs .
Recherche en biochimie
Le composé est également pertinent dans la recherche en biochimie. Le groupe trifluorométhoxy est un fragment nouveau qui présente des caractéristiques uniques, ce qui en fait un sujet d'intérêt pour le développement de nouveaux réactifs biochimiques .
Science des matériaux
This compound: trouve des applications en science des matériaux en raison de ses propriétés physiques. Il peut subir des réactions spécifiques qui sont bénéfiques pour la création de matériaux avancés avec des caractéristiques souhaitées .
Synthèse organique
Ce composé est utilisé en synthèse organique, en particulier dans les réactions de trifluorométhoxylation. Il sert de précurseur ou d'intermédiaire dans la synthèse de diverses molécules organiques, qui sont ensuite utilisées dans différentes industries chimiques .
Chimie analytique
En chimie analytique, This compound est impliqué dans le développement de nouvelles méthodes analytiques. Sa structure unique permet la création de réactifs innovants qui facilitent l'analyse d'échantillons chimiques complexes .
Science de l'environnement
Le groupe trifluorométhoxy dans This compound est étudié pour son impact environnemental. Les chercheurs s'intéressent à comprendre comment ce groupe, et les composés qui le contiennent, se comportent dans l'environnement et comment ils peuvent être gérés en toute sécurité .
Chimie médicinale
En chimie médicinale, la capacité du groupe trifluorométhoxy à améliorer les propriétés des produits pharmaceutiques est d'un intérêt particulier. Il est étudié pour son potentiel à améliorer la délivrance et l'efficacité des médicaments .
Safety and Hazards
The safety data sheet for 3-(Trifluoromethoxy)anisole suggests that it is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
3-(Trifluoromethoxy)anisole is widely used as a building block for pharmaceuticals, synthetic materials, and agricultural chemicals due to its unique properties. It is predicted that more fluorinated compounds will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
Propriétés
IUPAC Name |
1-methoxy-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRAPDSZKICKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380407 | |
| Record name | 3-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142738-94-1 | |
| Record name | 3-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142738-94-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 3-(trifluoromethoxy)anisole reacts with sulfur trioxide?
A1: When 3-(trifluoromethoxy)anisole reacts with 1.0 molar equivalent of sulfur trioxide (SO3) in nitromethane, it undergoes sulfonation. This reaction primarily yields a mixture of two isomers: 3-(trifluoromethoxy)anisole-4-sulfonic acid and 3-(trifluoromethoxy)anisole-6-sulfonic acid. The ratio of these isomers is approximately 68:32, respectively [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)



![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)


